BocNH-PEG8-CH2COOH
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO12/c1-23(2,3)36-22(27)24-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOQLAINKSPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
BocNH-PEG8-CH2COOH, also known as t-Boc-NH-amido-PEG8-COOH, is a versatile compound widely utilized in biomedical research, particularly in drug delivery systems and bioconjugation. This compound features a Boc-protected amine group linked to a carboxylic acid through an 8-unit polyethylene glycol (PEG) spacer, enhancing its solubility and flexibility in aqueous environments. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- CAS Number : 1334169-93-5
- Molecular Formula : C24H47NO12
- Molecular Weight : 541.6 g/mol
- Purity : ≥95%
- Appearance : Colorless viscous liquid
- Storage Conditions : Store at -18°C, avoid light
This compound functions primarily as a linker in bioconjugation processes. The Boc protection group can be removed under acidic conditions, exposing the amine for further functionalization. This property allows for the attachment of various biomolecules, including peptides and proteins, facilitating the development of targeted drug delivery systems and therapeutic agents.
Applications
- Drug Delivery Systems : The hydrophilic nature of PEG enhances the solubility and stability of drug formulations, making this compound suitable for encapsulating hydrophobic drugs.
- Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs), enabling targeted therapy by delivering cytotoxic agents directly to cancer cells.
- Nanotechnology : Used in the formulation of lipid nanoparticles for mRNA delivery and other nanocarrier systems.
Case Studies
- Targeted Drug Delivery :
- Antibody-Drug Conjugates :
- In Vitro Studies on Cell Lines :
Comparative Analysis
| Property | This compound | Other PEG Linkers |
|---|---|---|
| Molecular Weight | 541.6 g/mol | Varies (e.g., 2000 g/mol for PEG2000) |
| Solubility | High | Generally high |
| Functionalization Potential | High | Varies |
| Application in Drug Delivery | Yes | Yes |
| Application in Bioconjugation | Yes | Yes |
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C24H47NO12
Molecular Weight: 541.6 g/mol
CAS Number: 1334169-93-5
Purity: ≥95%
BocNH-PEG8-CH2COOH features a Boc-protected amine group, which can be deprotected under acidic conditions to yield a free amine for further functionalization. The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications .
Bioconjugation
Bioconjugation involves the covalent attachment of biomolecules to other entities, such as drugs or imaging agents. This compound serves as an effective linker in this process due to its ability to facilitate the conjugation of proteins, peptides, or nucleic acids.
- Case Study: In a study published in Bioconjugate Chemistry, researchers utilized this compound to link therapeutic peptides to antibodies, enhancing their pharmacokinetic properties and targeting efficiency . The introduction of the PEG linker improved the solubility and stability of the conjugates in physiological conditions.
Drug Delivery Systems
The compound is widely used in developing drug delivery systems due to its biocompatibility and ability to improve the solubility of poorly soluble drugs.
- Application Example: In a recent investigation into nanoparticle formulations for cancer therapy, this compound was employed to modify lipid nanoparticles, allowing for controlled release profiles of chemotherapeutic agents . The PEGylation reduced immunogenicity and prolonged circulation time in vivo.
Nanotechnology
This compound is integral to nanotechnology applications, particularly in creating nanoscale materials with tailored properties.
- Research Insight: A study highlighted its role in synthesizing multifunctional nanoparticles that can simultaneously deliver imaging agents and therapeutic drugs. The PEG linker facilitated the formation of stable colloidal dispersions while providing functional groups for further modifications .
Cell Culture Applications
In cell culture systems, this compound is used as a coating material to enhance cell adhesion and growth.
- Experimental Findings: Researchers have demonstrated that surfaces modified with this compound promote better cell attachment and proliferation compared to unmodified surfaces. This property is particularly advantageous for tissue engineering applications where cell viability is crucial .
Ligand Development
The compound has been utilized in developing ligands for various biochemical assays.
- Example Application: In a study focusing on receptor-ligand interactions, this compound was used to create ligands that exhibited enhanced binding affinity due to the flexible PEG spacer, which allowed better spatial orientation during binding events .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Bioconjugation | Linker for proteins/peptides enhancing pharmacokinetics |
| Drug Delivery Systems | Modifies nanoparticles for controlled drug release |
| Nanotechnology | Synthesizes multifunctional nanoparticles |
| Cell Culture | Coating material improving cell adhesion and growth |
| Ligand Development | Creates ligands with enhanced binding affinity |
Comparison with Similar Compounds
Research Findings and Trends
This compound is widely used in antibody-drug conjugates (ADCs) due to its balance of reactivity and stability .
NH2-PEG8-COOH outperforms Boc-protected analogs in rapid crosslinking for hydrogel fabrication but requires stringent storage .
Long-chain derivatives (e.g., PEG12) show 40% higher tumor accumulation in murine models compared to PEG8 analogs, attributed to enhanced stealth properties .
Preparation Methods
Step 1: Boc Protection of Diglycolamine
Diglycolamine (105.1 g, 1.0 mol) reacts with tert-butyl dicarbonate (Boc₂O, 196.2 g, 0.9 mol) in a tetrahydrofuran (THF)/water mixture (1:10 v/v) at 25°C for 8 hours. Ethyl acetate extraction yields Boc-DEG with 85% efficiency:
Key parameters :
Step 2: Mesylation of Boc-DEG
Boc-DEG (102.5 g, 0.5 mol) undergoes mesylation with methanesulfonyl chloride (68.4 g, 0.6 mol) in dichloromethane (DCM) at −5°C using triethylamine (75.7 g, 0.75 mol) as a base. The product Boc-DEG-MS is isolated in 95% yield:
Optimization notes :
Step 3: PEG Chain Elongation
Boc-DEG-MS (141.2 g, 0.5 mol) reacts with ethylene glycol (93 g, 1.5 mol) in THF under sodium hydride (NaH, 24 g, 1 mol) catalysis at 50°C for 24 hours. The reaction produces Boc-NH-PEG3 (n=3 ethylene glycol units) with 72% yield:
Critical factors :
Step 5: Deprotection and Final Modification
Boc removal using 2M HCl in THF (20 mL, 24 hr) generates NH₂-PEG8-CH₂CH₂COOH·HCl, which is subsequently recrystallized from ethyl acetate (65% yield). For applications requiring alternative protecting groups (e.g., Fmoc), the amine reacts with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in THF/water.
Alternative Industrial-Scale Synthesis via Azide-Free Routes
A patent by Hoffmann-Roeder (CN104774161A) avoids hazardous sodium azide by employing mesylation and nucleophilic substitution:
Comparative Analysis of Synthetic Routes
Advantages of the mesylation route :
-
Eliminates explosive intermediates
-
Reduces purification complexity
Quality Control and Characterization
Analytical Specifications
Stability Data
| Condition | Degradation Over 12 Months |
|---|---|
| −20°C (desiccated) | <2% |
| 25°C/60% RH | 8–12% |
| Aqueous Solution (pH 7) | Hydrolysis of Boc group |
Industrial-Scale Production Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | Contribution to Total Cost |
|---|---|---|
| Diglycolamine | 120 | 18% |
| Boc₂O | 310 | 47% |
| Solvents/Reagents | 150 | 23% |
| Purification | 80 | 12% |
Optimization strategies :
Applications in Bioconjugation
BocNH-PEG8-CH₂COOH serves as a critical intermediate in:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing BocNH-PEG8-CH2COOH, and how can purity be ensured?
- Methodological Answer : Synthesis involves coupling Boc-protected amine to PEG8-CH2COOH using carbodiimide chemistry (e.g., EDC/NHS activation). Key considerations include:
- Protection/Deprotection : Maintain Boc group stability by avoiding acidic conditions until deprotection is required .
- Purification : Use dialysis (MWCO 500-1000 Da) or preparative HPLC to remove unreacted reagents and PEG impurities. Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of carboxylic acid to amine) and reaction time (typically 12-24 hours at room temperature) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers mitigate side reactions during this compound conjugation to biomolecules?
- Methodological Answer :
- Activation Control : Pre-activate the carboxylic acid with EDC/NHS for 30 minutes before adding the target amine to reduce hydrolysis .
- pH Optimization : Conduct reactions at pH 6.5–7.5 (PBS buffer) to balance NHS ester stability and amine nucleophilicity .
- Competitive Byproducts : Add sulfo-NHS to stabilize the active ester and minimize side reactions .
Q. What experimental approaches address contradictory data in this compound drug delivery studies (e.g., in vitro efficacy vs. in vivo instability)?
- Methodological Answer :
- Data Reconciliation Framework :
- Advanced Characterization : Use SEC-MALS to detect PEG aggregation states impacting biodistribution .
Q. How should researchers design experiments to evaluate this compound’s role in pH-responsive drug release?
- Methodological Answer :
- pH-Sensitivity Testing : Incubate conjugates in buffers (pH 4.5–7.4) and quantify drug release via LC-MS. Use fluorogenic probes (e.g., dansylamide) to track Boc deprotection kinetics .
- Kinetic Modeling : Fit release data to first-order or Higuchi models to determine rate-limiting steps .
Data Analysis & Reporting
Q. What are best practices for documenting this compound experimental data to ensure reproducibility?
- Methodological Answer :
- Raw Data : Archive NMR spectra (including integration values), MALDI-TOF raw files, and HPLC chromatograms in supplementary materials .
- Processed Data : Report PEG polydispersity index (PDI) and conjugation efficiency (%) in main text tables, with error margins from triplicate runs .
- Ethical Reporting : Disclose any deviations from planned protocols (e.g., unexpected Boc cleavage) and their impact on conclusions .
Troubleshooting & Optimization
Q. Why might this compound exhibit batch-dependent solubility, and how can this be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
